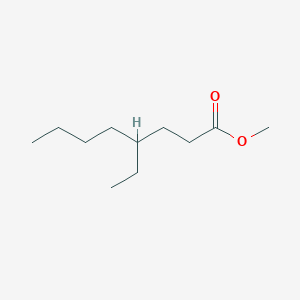![molecular formula C18H25NO3 B12545106 1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline CAS No. 662165-78-8](/img/structure/B12545106.png)
1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline is a synthetic organic compound It is characterized by the presence of a proline moiety linked to a phenyl group substituted with a 2-methylpropyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-proline and 4-(2-methylpropyl)benzoyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as dichloromethane or tetrahydrofuran is used.
Catalysts and Reagents: Common reagents include base catalysts like triethylamine or pyridine to facilitate the acylation reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Biological Studies: Studied for its interactions with biological targets and potential therapeutic effects.
Industrial Applications: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways related to inflammation, pain, or other physiological processes.
Effects: Exhibiting pharmacological effects such as anti-inflammatory or analgesic activity.
類似化合物との比較
Similar Compounds
1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-D-proline: The enantiomer of the compound with potentially different biological activity.
1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-alanine: A structurally similar compound with an alanine moiety instead of proline.
Uniqueness
1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline is unique due to its specific stereochemistry and the presence of both a proline and a substituted phenyl group, which may confer distinct chemical and biological properties.
特性
CAS番号 |
662165-78-8 |
|---|---|
分子式 |
C18H25NO3 |
分子量 |
303.4 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[4-(2-methylpropyl)phenyl]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO3/c1-12(2)11-14-6-8-15(9-7-14)13(3)17(20)19-10-4-5-16(19)18(21)22/h6-9,12-13,16H,4-5,10-11H2,1-3H3,(H,21,22)/t13-,16-/m0/s1 |
InChIキー |
ZIULIYAPFWDQFO-BBRMVZONSA-N |
異性体SMILES |
C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)N2CCC[C@H]2C(=O)O |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)N2CCCC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine](/img/structure/B12545024.png)
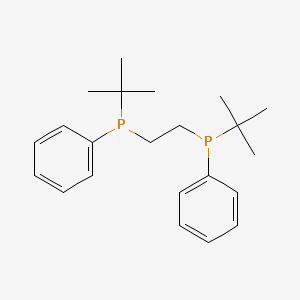

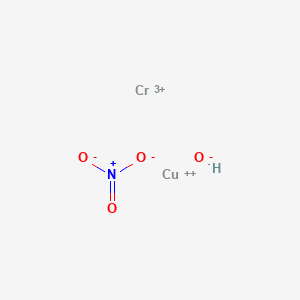
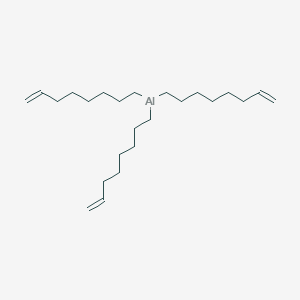
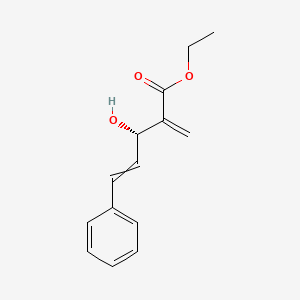
![Methyl [(triethylsilyl)oxy]acetate](/img/structure/B12545068.png)
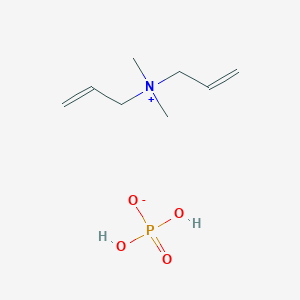
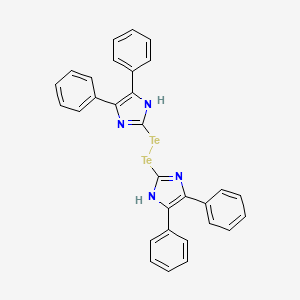
![4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4'-(nonyloxy)-1,1'-biphenyl](/img/structure/B12545086.png)
![[(3,5-Dinitrothiophen-2-yl)(5-nitrothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B12545093.png)
![2-[3-(Phenoxymethyl)phenyl]sulfonylacetic acid](/img/structure/B12545098.png)
![N,N-Dimethyl-4-[2-(pyridin-4-yl)-1,3-oxazol-5-yl]aniline](/img/structure/B12545104.png)
